N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(2-methylpropoxy)benzamide
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Overview
Description
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(2-methylpropoxy)benzamide is a complex organic compound that features a unique structure combining a benzamide core with oxazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(2-methylpropoxy)benzamide typically involves multiple steps, including the formation of the oxazole and pyridine rings, followed by their integration into the benzamide structure. One common method involves the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . The final step often involves a Suzuki coupling reaction with various aryl boronic acids .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or halogen group.
Scientific Research Applications
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(2-methylpropoxy)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyridine rings can facilitate binding to these targets, leading to inhibition or activation of specific pathways. This compound may also interfere with cellular processes like DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with a similar structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Uniqueness
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(2-methylpropoxy)benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H20ClN3O3 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-14(2)13-29-17-8-5-15(6-9-17)22(28)26-16-7-10-19(24)18(12-16)23-27-21-20(30-23)4-3-11-25-21/h3-12,14H,13H2,1-2H3,(H,26,28) |
InChI Key |
DJNDMLILBBVZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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